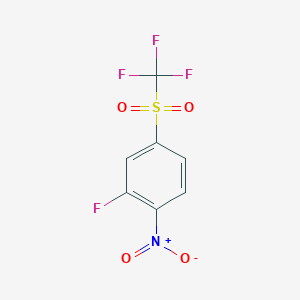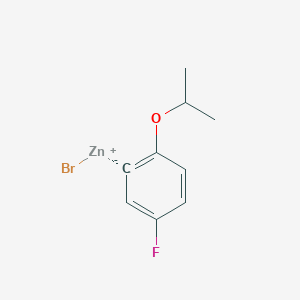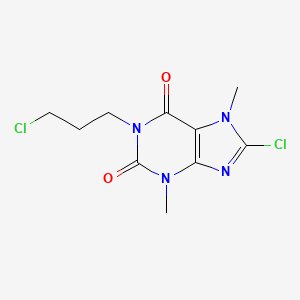
8-Chloro-1-(3-chloropropyl)theobromine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD33021430 is a chemical compound with a unique structure and properties that have garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33021430 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of MFCD33021430 is scaled up using large reactors and advanced equipment. The process involves continuous monitoring and optimization of reaction parameters to maximize efficiency and minimize waste. Industrial production methods also incorporate safety measures to handle hazardous chemicals and ensure the safety of workers and the environment.
化学反应分析
Types of Reactions
MFCD33021430 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: MFCD33021430 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD33021430 often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions might require anhydrous conditions to prevent unwanted side reactions. The choice of solvent, temperature, and reaction time also plays a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of MFCD33021430 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
MFCD33021430 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: MFCD33021430 is investigated for its therapeutic potential in treating various diseases. It may act as a drug candidate or a lead compound for the development of new medications.
Industry: The compound finds applications in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other industrially important compounds.
作用机制
The mechanism of action of MFCD33021430 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its use, such as its role in a particular biochemical pathway or its therapeutic action in a disease model.
相似化合物的比较
MFCD33021430 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as MFCD33021431 and MFCD33021432, may exhibit comparable properties and reactivity.
Uniqueness: MFCD33021430 may possess unique features, such as higher stability, selectivity, or potency, making it more suitable for specific applications. Its distinct chemical structure may also confer advantages in terms of synthesis and scalability.
属性
分子式 |
C10H12Cl2N4O2 |
|---|---|
分子量 |
291.13 g/mol |
IUPAC 名称 |
8-chloro-1-(3-chloropropyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H12Cl2N4O2/c1-14-6-7(13-9(14)12)15(2)10(18)16(8(6)17)5-3-4-11/h3-5H2,1-2H3 |
InChI 键 |
FKHGHIUKMYFPFH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)CCCCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


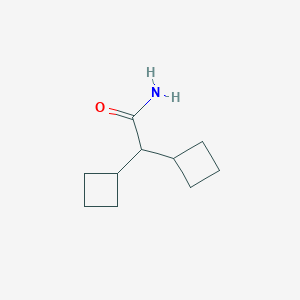
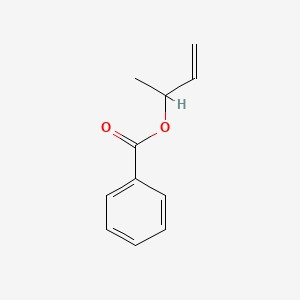
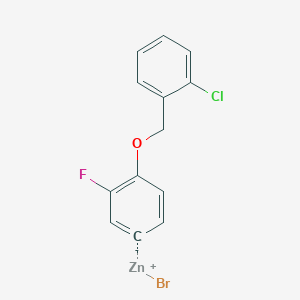
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
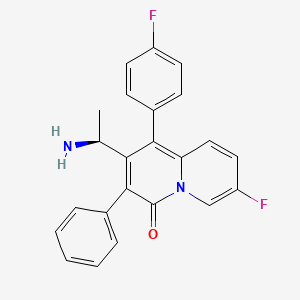
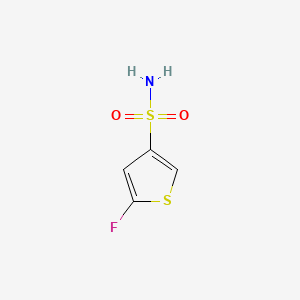
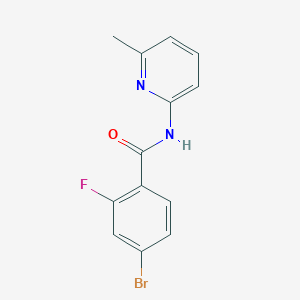
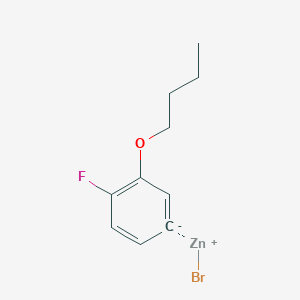
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
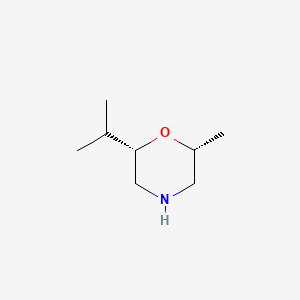
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)
